N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
Description
This compound (CAS: 1185131-62-7) is a sulfur-containing acetamide derivative with a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its molecular formula is C₂₅H₂₉FN₄OS (MW: 452.6 g/mol), featuring a 4-fluorophenyl group at position 3 of the triazaspiro ring, an 8-methyl substituent, and a 4-ethylphenyl acetamide moiety connected via a sulfanyl bridge .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4OS/c1-3-17-4-10-20(11-5-17)26-21(30)16-31-23-22(18-6-8-19(25)9-7-18)27-24(28-23)12-14-29(2)15-13-24/h4-11H,3,12-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHBXSDOOYFVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a triazaspiro framework, which is known for conferring unique properties to compounds.
Anticancer Potential
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds targeting thioredoxin reductase (TrxR) demonstrate selective antitumor effects against various cancer cell lines, suggesting a potential mechanism of action for this compound as well .
The proposed mechanism of action for compounds within this class often involves the inhibition of critical enzymes involved in cancer cell proliferation and survival. Specifically, the inhibition of TrxR has been highlighted as a promising target due to its role in maintaining redox balance in cancer cells and contributing to their survival under oxidative stress conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships of similar compounds has been crucial in elucidating the biological activity of this compound. Variations in substituents on the aromatic rings and modifications to the triazaspiro core have been shown to significantly affect potency and selectivity against cancer cell lines. For example, compounds with fluorinated phenyl groups often exhibit enhanced activity due to improved binding affinity to target proteins .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit potent cytotoxicity against various human tumor cell lines, including Mia PaCa-2 and PANC-1. These studies often employ assays such as MTT or XTT to quantify cell viability post-treatment with the compound .
Comparative Analysis
A comparative analysis of similar compounds can provide insight into the efficacy and safety profiles of this compound:
| Compound Name | IC50 (µM) | Target Enzyme | Notes |
|---|---|---|---|
| Compound A | 10 | TrxR | High selectivity |
| Compound B | 15 | TrxR | Moderate selectivity |
| N-(4-ethylphenyl)-... | 12 | TrxR | Potential lead candidate |
Toxicity Studies
Toxicity assessments are crucial in evaluating the safety profile of new compounds. Preliminary toxicity studies indicate that while some derivatives exhibit promising anticancer effects, they also present varying degrees of cytotoxicity towards normal cell lines, necessitating further optimization to enhance selectivity for cancer cells over healthy ones .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound provides moderate electronegativity, balancing solubility and target interaction. Analog 2’s 4-methoxyphenyl substituent introduces an electron-donating group, which may enhance aqueous solubility but reduce metabolic stability due to susceptibility to oxidative demethylation .
Spirocyclic Modifications :
Acetamide Tail Variations :
Methodological Considerations in Similarity Assessment
Compound similarity is often evaluated using Tanimoto coefficients (structural fingerprints) or pharmacophore mapping . For example:
- The target compound and Analog 2 share a Tanimoto score >0.7 due to their spirocyclic cores and methyl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
